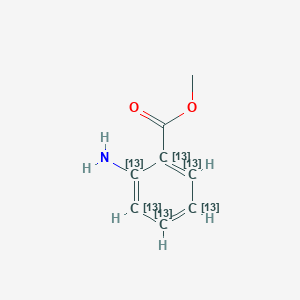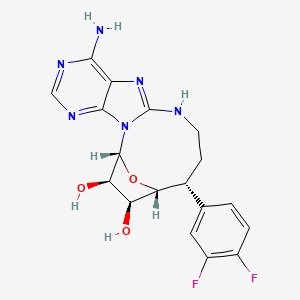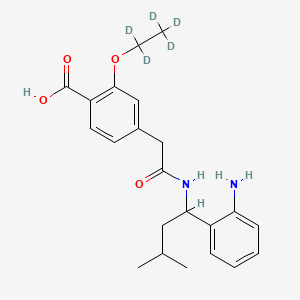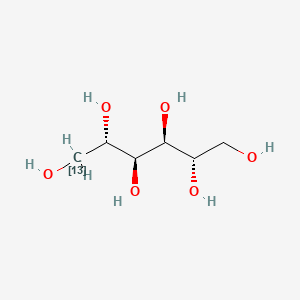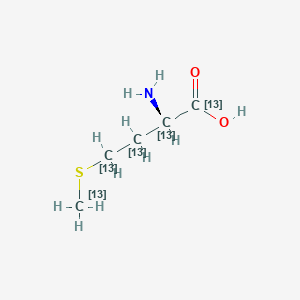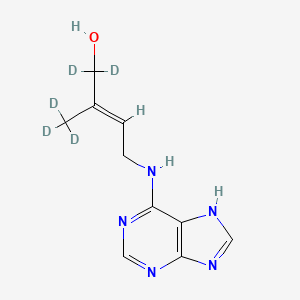
trans-Zeatin-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-Zeatin-d5: is a deuterium-labeled form of trans-Zeatin, a naturally occurring cytokinin. Cytokinins are a class of plant hormones that promote cell division, growth, and differentiation. This compound is primarily used as an internal standard in mass spectrometry for the quantification of trans-Zeatin due to its stable isotope labeling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-Zeatin-d5 involves the incorporation of deuterium atoms into the trans-Zeatin molecule. One method involves the use of deuterated reagents in the synthesis process. The key steps include:
Isopentenylation: The initial step involves the isopentenylation of adenosine monophosphate (AMP) using dimethylallyldiphosphate (DMAPP) catalyzed by adenylate isopentenyltransferase (IPT).
Hydroxylation: The isopentenyladenine riboside monophosphate (iPRMP) is then hydroxylated to form trans-Zeatin riboside monophosphate (tZRMP).
Deuteration: Deuterium atoms are introduced during the synthesis process using deuterated reagents.
Industrial Production Methods: Industrial production of this compound typically involves enzymatic synthesis due to its higher yield and specificity. The process utilizes enzymes such as adenylate isopentenyltransferase from Arabidopsis thaliana, alkaline phosphatase from calf intestine, and purine-nucleoside phosphorylase from Escherichia coli .
Análisis De Reacciones Químicas
Types of Reactions: trans-Zeatin-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form zeatin riboside.
Reduction: Reduction reactions can convert this compound to dihydrozeatin.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Zeatin riboside
Reduction: Dihydrozeatin
Substitution: Various zeatin derivatives
Aplicaciones Científicas De Investigación
trans-Zeatin-d5 is widely used in scientific research due to its stable isotope labeling. Some applications include:
Quantification in Mass Spectrometry: Used as an internal standard for the accurate quantification of trans-Zeatin in biological samples.
Plant Physiology Studies: Helps in studying the role of cytokinins in plant growth, development, and stress responses.
Neuroprotective Studies: Investigated for its potential neuroprotective effects and its ability to reduce reactive oxygen species in neuronal cells.
Antioxidant Research: Used in studies exploring its antioxidant properties and its role in reducing oxidative stress.
Mecanismo De Acción
trans-Zeatin-d5 exerts its effects by binding to cytokinin receptors such as Arabidopsis histidine kinase 3 (AHK3). This binding activates a signaling cascade that promotes cell division, growth, and differentiation. The compound also inhibits the activation of the MEK/ERK pathway induced by ultraviolet radiation .
Comparación Con Compuestos Similares
cis-Zeatin: Another isomer of zeatin with a different spatial arrangement of the hydroxyl group.
Isopentenyladenine: A cytokinin with a similar structure but lacking the hydroxyl group present in zeatin.
Dihydrozeatin: A reduced form of zeatin with a saturated side chain
Uniqueness of trans-Zeatin-d5: this compound is unique due to its stable isotope labeling, which makes it an ideal internal standard for mass spectrometry. Its biological activity is similar to that of trans-Zeatin, making it useful in various research applications .
Propiedades
Fórmula molecular |
C10H13N5O |
|---|---|
Peso molecular |
224.27 g/mol |
Nombre IUPAC |
(E)-1,1-dideuterio-4-(7H-purin-6-ylamino)-2-(trideuteriomethyl)but-2-en-1-ol |
InChI |
InChI=1S/C10H13N5O/c1-7(4-16)2-3-11-9-8-10(13-5-12-8)15-6-14-9/h2,5-6,16H,3-4H2,1H3,(H2,11,12,13,14,15)/b7-2+/i1D3,4D2 |
Clave InChI |
UZKQTCBAMSWPJD-NZHOCFFMSA-N |
SMILES isomérico |
[2H]C([2H])([2H])/C(=C\CNC1=NC=NC2=C1NC=N2)/C([2H])([2H])O |
SMILES canónico |
CC(=CCNC1=NC=NC2=C1NC=N2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


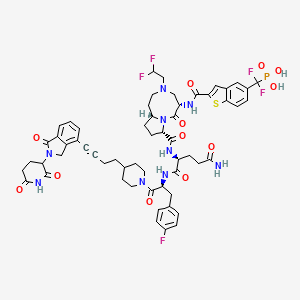
![[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,5-dihydroxy-4-sulfooxybenzoate](/img/structure/B15142231.png)

![1-[(3R)-4-[6-chloro-7-(5-chloro-2-methoxyphenyl)-8-fluoroquinazolin-4-yl]-3-methylpiperazin-1-yl]-2-(trifluoromethyl)prop-2-en-1-one](/img/structure/B15142238.png)
